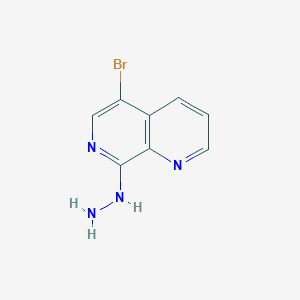

5-Bromo-8-hydrazinyl-1,7-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-1,7-naphthyridin-8-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-6-4-12-8(13-10)7-5(6)2-1-3-11-7/h1-4H,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTVWSVHABWHOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2Br)NN)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Elucidating the Chemical Reactivity and Derivatization Potential of 5 Bromo 8 Hydrazinyl 1,7 Naphthyridine

Reactivity of the Aryl Bromide Functionality

The bromine atom at the C-5 position of the 1,7-naphthyridine (B1217170) ring behaves as a typical aryl bromide, participating in a range of transformations that are fundamental to modern organic synthesis.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, and the aryl bromide of 5-Bromo-8-hydrazinyl-1,7-naphthyridine is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a widely used method for the derivatization of aryl halides. libretexts.orgnih.gov This reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acids and esters. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The Sonogashira coupling reaction provides a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction proceeds under mild conditions and is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst System | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Bromide | Organoboron Compound | Pd Catalyst + Base | C-C |

| Sonogashira | Aryl Bromide | Terminal Alkyne | Pd Catalyst + Cu Co-catalyst + Base | C-C |

| Buchwald-Hartwig | Aryl Bromide | Amine | Pd Catalyst + Ligand + Base | C-N |

| Ullmann Condensation | Aryl Bromide | Alcohol | Cu Catalyst + Base | C-O |

While palladium-catalyzed reactions are prevalent, the electron-deficient nature of the 1,7-naphthyridine ring system can also facilitate nucleophilic aromatic substitution (SNAr) reactions at the C-5 position. In these reactions, a nucleophile displaces the bromide ion. The rate of this reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. A range of nucleophiles, including alkoxides, thiolates, and amines, can be employed in SNAr reactions. organic-chemistry.orgnih.gov

Direct metalation, often achieved through lithium-halogen exchange or directed ortho-metalation, offers an alternative route to functionalize the C-5 position. Treatment of the aryl bromide with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures can generate a highly reactive organolithium intermediate. This intermediate can then be "trapped" by a variety of electrophiles, allowing for the introduction of a wide range of functional groups, including aldehydes, ketones, carboxylic acids, and silyl (B83357) groups.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Transformations Involving the Hydrazinyl Group

The hydrazinyl moiety at the C-8 position is a potent nucleophile and serves as a handle for a different set of chemical transformations, primarily involving reactions with carbonyl compounds.

The hydrazinyl group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is typically carried out under acidic or basic catalysis and proceeds with the elimination of a molecule of water. The resulting hydrazones are often stable, crystalline solids and can serve as intermediates for further synthetic manipulations. For instance, the Wolff-Kishner reduction of a hydrazone can be used to deoxygenate the original carbonyl compound. Furthermore, the hydrazone functionality can participate in various cyclization reactions to form a range of heterocyclic systems, such as pyrazoles and pyrazolines.

Cycloaddition and Cyclization Reactions to Form Fused Heterocycles

The presence of the hydrazinyl moiety at the C-8 position of the 1,7-naphthyridine ring serves as a key functional handle for the construction of fused heterocyclic systems. These reactions are pivotal in the synthesis of novel polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.

The hydrazinyl group is a versatile precursor for the synthesis of fused triazole and pyrazole (B372694) rings, which are important pharmacophores in numerous biologically active compounds.

Triazole Ring Formation: The synthesis of a fused triazolo[4,3-a] rsc.orgsemanticscholar.orgnaphthyridine system can be envisioned through the reaction of this compound with a suitable one-carbon synthon, such as formic acid or its derivatives. This type of condensation-cyclization reaction is a common strategy for the formation of fused 1,2,4-triazole (B32235) rings. For instance, heating the hydrazinyl precursor with formic acid would likely lead to an intermediate formylhydrazide, which upon intramolecular cyclization and dehydration, would yield the corresponding 5-bromo- rsc.orgcornell.eduresearchgate.nettriazolo[4,3-a] rsc.orgsemanticscholar.orgnaphthyridine. The reaction conditions for similar transformations typically involve refluxing in a high-boiling point solvent.

Pyrazole Ring Formation: The construction of a fused pyrazole ring, leading to a pyrazolo[3,4-c] rsc.orgsemanticscholar.orgnaphthyridine scaffold, can be achieved by reacting this compound with a 1,3-dicarbonyl compound or its equivalent. A classic approach involves the Knorr pyrazole synthesis, where the hydrazinyl group reacts with a β-ketoester. For example, treatment with ethyl acetoacetate (B1235776) would initially form a hydrazone intermediate, which would then undergo intramolecular cyclization and dehydration to afford the corresponding pyrazolone (B3327878) derivative fused to the 1,7-naphthyridine ring system. researchgate.net The regioselectivity of the cyclization would be dictated by the differential reactivity of the two carbonyl groups in the β-ketoester.

A plausible reaction scheme for the synthesis of these fused heterocycles is presented below:

Table 1: Plausible Synthesis of Fused Triazole and Pyrazole Heterocycles

| Starting Material | Reagent | Fused Heterocycle Product |

| This compound | Formic Acid | 5-Bromo- rsc.orgcornell.eduresearchgate.nettriazolo[4,3-a] rsc.orgsemanticscholar.orgnaphthyridine |

| This compound | Ethyl Acetoacetate | 5-Bromo-3-methyl-1H-pyrazolo[3,4-c] rsc.orgsemanticscholar.orgnaphthyridin-4(5H)-one |

Oxidative and Reductive Manipulations of the Hydrazinyl Moiety

The hydrazinyl group in this compound is susceptible to both oxidation and reduction, offering pathways to further functionalize the molecule.

Oxidative Reactions: The oxidation of the hydrazinyl group can lead to the formation of a highly reactive diazonium species or an azo compound. Treatment with a mild oxidizing agent, such as sodium nitrite (B80452) in an acidic medium, would likely convert the hydrazinyl group into an azido (B1232118) group. Alternatively, stronger oxidizing agents could lead to the formation of a symmetrical azo compound, bis(5-bromo-1,7-naphthyridin-8-yl)diazene, through intermolecular coupling. The use of reagents like trichloroisocyanuric acid (TCCA) has been shown to be effective for the oxidative dehydrogenation of hydrazines to azo compounds under mild, metal-free conditions. researchgate.netorganic-chemistry.org

Reductive Reactions: The reduction of the hydrazinyl moiety would result in the formation of the corresponding amino derivative, 8-amino-5-bromo-1,7-naphthyridine. This transformation can be achieved using various reducing agents. Catalytic hydrogenation over a noble metal catalyst like palladium on carbon (Pd/C) is a common and efficient method for the reduction of hydrazines to amines. thieme-connect.com Other chemical reducing agents, such as titanium(III) chloride, have also been reported to effectively cleave the N-N bond in hydrazines to yield the corresponding amines under mild conditions. rsc.orgrsc.org The resulting amino group can then serve as a handle for a wide range of further chemical modifications.

Table 2: Potential Oxidative and Reductive Transformations

| Transformation | Reagent(s) | Product |

| Oxidation | Sodium Nitrite / Acid | 8-Azido-5-bromo-1,7-naphthyridine |

| Oxidation | Trichloroisocyanuric Acid (TCCA) | bis(5-Bromo-1,7-naphthyridin-8-yl)diazene |

| Reduction | H₂, Pd/C | 8-Amino-5-bromo-1,7-naphthyridine |

| Reduction | Titanium(III) Chloride | 8-Amino-5-bromo-1,7-naphthyridine |

Electrophilic and Nucleophilic Reactivity Profiling of the 1,7-Naphthyridine Heterocycle

The electronic nature of the 1,7-naphthyridine ring system, influenced by the two nitrogen atoms and the bromo substituent, dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Reactivity: The 1,7-naphthyridine ring is generally considered an electron-deficient system due to the presence of the two electronegative nitrogen atoms. This deactivation makes electrophilic aromatic substitution (EAS) reactions challenging compared to benzene. nih.govlibretexts.org When such reactions do occur, the position of substitution is directed by the combined electronic effects of the nitrogen atoms and the existing substituents. In the case of this compound, the pyridine (B92270) ring containing the hydrazinyl group is expected to be more activated towards electrophiles than the pyridine ring bearing the bromine atom. The hydrazinyl group is an activating, ortho-, para-directing group. However, the strong deactivating effect of the two ring nitrogens would likely necessitate harsh reaction conditions for any electrophilic substitution to occur.

Nucleophilic Reactivity: The electron-deficient nature of the 1,7-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by electron-withdrawing groups or bearing a good leaving group. nih.govlibretexts.org The bromine atom at the C-5 position of this compound is a potential site for nucleophilic displacement. The reactivity of this position towards nucleophiles would be enhanced by the electron-withdrawing nature of the adjacent nitrogen atom at position 7. Therefore, it is plausible that the bromine atom could be displaced by strong nucleophiles, such as alkoxides, thiolates, or amines, under appropriate reaction conditions, which typically involve heating in a polar aprotic solvent. The presence of the hydrazinyl group at C-8 might also influence the reactivity at C-5 through electronic effects.

Table 3: Predicted Reactivity Profile of the 1,7-Naphthyridine Ring

| Reaction Type | Predicted Reactivity | Likely Position(s) of Attack | Influencing Factors |

| Electrophilic Aromatic Substitution | Low | C-6 or C-4 (if forced) | Deactivating effect of ring nitrogens; directing effect of hydrazinyl and bromo groups. |

| Nucleophilic Aromatic Substitution | Moderate to High | C-5 | Presence of a good leaving group (Br) and activation by the adjacent N-7 atom. |

Iv. Advanced Spectroscopic and Structural Characterization of 5 Bromo 8 Hydrazinyl 1,7 Naphthyridine and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Proton (¹H) NMR: The ¹H NMR spectrum of 5-Bromo-8-hydrazinyl-1,7-naphthyridine is expected to show distinct signals for each of the aromatic protons on the naphthyridine core and the protons of the hydrazinyl group. The aromatic region would feature signals for H2, H3, H4, and H6. Due to the electron-withdrawing nature of the nitrogen atoms and the bromine substituent, these protons would appear in the downfield region (typically δ 7.0-9.0 ppm). The hydrazinyl group (-NHNH₂) protons would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration due to hydrogen bonding.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected for the naphthyridine ring carbons. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent nitrogen atoms and the bromine atom. Carbons directly attached to nitrogen (e.g., C2, C6, C8) or bromine (C5) would exhibit characteristic shifts. For instance, the carbon bearing the bromine atom (C5) is expected to be shifted to a lower field compared to its unsubstituted counterpart.

To illustrate, the characterization of the precursor, 5-bromo-8-chloro-1,7-naphthyridine (B1438377), would show four distinct aromatic proton signals and eight aromatic carbon signals, with the positions of C5 and C8 being significantly influenced by the directly attached halogen atoms. chemicalbook.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| H2/C2 | ~8.5-9.0 | ~150-155 | d / s |

| H3/C3 | ~7.5-8.0 | ~120-125 | dd / s |

| H4/C4 | ~8.0-8.5 | ~135-140 | d / s |

| -/C4a | - | ~145-150 | s (quart) |

| -/C5 | - | ~115-120 | s (quart) |

| H6/C6 | ~8.8-9.2 | ~155-160 | s / s |

| -/C8 | - | ~158-162 | s (quart) |

| -/C8a | - | ~120-125 | s (quart) |

| NH | Variable (broad) | - | s (br) |

| NH₂ | Variable (broad) | - | s (br) |

While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for unambiguously assigning these signals by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For the naphthyridine core, COSY would show correlations between adjacent protons, such as H3-H2 and H3-H4, confirming their connectivity within the pyridine (B92270) ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the definitive assignment of each proton to its corresponding carbon atom in the naphthyridine skeleton.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS is a powerful technique that provides the exact mass of the parent ion, allowing for the determination of its elemental formula. For this compound (C₈H₇BrN₄), the presence of bromine would be readily identified by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity. HRMS can measure the mass-to-charge ratio (m/z) with high precision (typically to four decimal places), which helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern would likely involve the loss of the hydrazinyl group, molecular nitrogen (N₂), or hydrogen bromide (HBr), providing further confirmation of the compound's structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions from the hydrazinyl group. Strong, sharp bands in the region of 3200-3400 cm⁻¹ are expected, corresponding to the N-H symmetric and asymmetric stretching vibrations of the -NH and -NH₂ groups. osti.govresearchgate.net Other key absorptions would include C=N and C=C stretching vibrations from the aromatic naphthyridine ring (approx. 1500-1650 cm⁻¹) and the C-Br stretching vibration at lower frequencies (typically 500-650 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H stretches are also visible, the symmetric vibrations of the aromatic ring are often stronger and more easily identified in the Raman spectrum compared to the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | -NHNH₂ | 3200 - 3400 |

| Aromatic C-H Stretching | Ar-H | 3000 - 3100 |

| C=N / C=C Stretching | Naphthyridine Ring | 1500 - 1650 |

| N-H Bending | -NH₂ | 1580 - 1650 |

| C-N Stretching | Ar-NHNH₂ | 1250 - 1350 |

| C-Br Stretching | Ar-Br | 500 - 650 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the molecule.

UV-Vis Absorption: The 1,7-naphthyridine (B1217170) core is a chromophore that absorbs UV radiation. The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic system. nanoqam.ca The presence of the bromine and hydrazinyl substituents, which act as auxochromes, would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,7-naphthyridine parent molecule. nih.gov The specific absorption maxima (λ_max) and molar absorptivity (ε) are dependent on the solvent used. nist.gov

Fluorescence Spectroscopy: Many naphthyridine derivatives are known to be fluorescent. rsc.org Upon excitation at a wavelength corresponding to an absorption maximum, the molecule may emit light at a longer wavelength (a Stokes shift). The fluorescence quantum yield and emission wavelength are sensitive to the molecular structure and the surrounding environment, providing further avenues for characterization and potential application in sensing.

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. mdpi.comeurjchem.com

This analysis would confirm the planarity of the naphthyridine ring system and reveal the precise geometry of the hydrazinyl substituent relative to the ring. Furthermore, it would provide unequivocal evidence of the substitution pattern, distinguishing it from any other possible isomers. The crystal packing information would also reveal intermolecular interactions, such as hydrogen bonding involving the hydrazinyl group, which govern the solid-state properties of the compound.

V. Computational Chemistry and Theoretical Investigations of 5 Bromo 8 Hydrazinyl 1,7 Naphthyridine

Quantum Mechanical Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-Bromo-8-hydrazinyl-1,7-naphthyridine, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By calculating the molecule's energy at various conformations, researchers can identify the lowest energy state, which corresponds to the most probable structure of the molecule. These calculations are foundational for further computational analysis. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

| Parameter | Value |

| Method | DFT/B3LYP |

| Basis Set | 6-311++G(d,p) |

| Optimized Energy | (Value in Hartrees) |

| Dipole Moment | (Value in Debye) |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, FMO analysis can predict which parts of the molecule are most susceptible to nucleophilic or electrophilic attack. The distribution of the HOMO and LUMO across the molecule highlights the electron-rich and electron-poor regions, respectively.

| Orbital | Energy (eV) | Description |

| HOMO | (Value) | Primarily localized on the hydrazinyl group and parts of the naphthyridine ring, indicating these are the primary sites for electrophilic attack. |

| LUMO | (Value) | Distributed over the brominated pyridine (B92270) ring of the naphthyridine system, suggesting this region is susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | (Value) | A moderate gap suggests a balance between stability and reactivity. |

Note: The specific values and descriptions in the table are illustrative and would be derived from specific FMO analyses.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are electron-rich and prone to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the naphthyridine rings and the hydrazinyl group, indicating these are sites for hydrogen bonding and other electrostatic interactions. researchgate.netnih.gov The area around the bromine atom might also exhibit specific electrostatic characteristics influencing its interactions.

Molecular Docking Studies for Predictive Biological Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might bind to the active site of a target protein. nih.govresearchgate.net The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various conformations and orientations and scoring the resulting poses based on their binding energy. nih.gov A lower binding energy typically indicates a more stable complex and a higher binding affinity. researchgate.net For this compound, docking studies could be used to screen for potential protein targets and to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Example Kinase 1 | (Value) | (e.g., Asp123, Lys45, Phe89) |

| Example Kinase 2 | (Value) | (e.g., Glu78, Val34, Trp101) |

Note: This table illustrates the type of data generated from molecular docking studies. The specific targets and values would come from dedicated research.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed by correlating physicochemical properties or structural features of molecules with their experimentally determined biological activities. These models can then be used to predict the activity of new, untested compounds.

2D-QSAR: These models use descriptors that can be calculated from the 2D representation of the molecule, such as molecular weight, logP (a measure of lipophilicity), and topological indices. For a series of 1,7-naphthyridine (B1217170) derivatives, a 2D-QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition.

3D-QSAR: These models consider the three-dimensional structure of the molecules and use descriptors that describe the steric and electrostatic fields around them. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR techniques. A 3D-QSAR model for this compound and its analogs would provide a more detailed understanding of the structural requirements for activity, often visualized as contour maps indicating where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors would enhance or diminish activity.

The development of robust QSAR models for compounds related to this compound can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Contour Map Analysis for Physicochemical Property Contributions to Biological Activity

Contour map analysis, a key component of Quantitative Structure-Activity Relationship (QSAR) studies, helps visualize how different physicochemical properties of a molecule, such as steric, electrostatic, and hydrophobic fields, contribute to its biological activity. These maps are generated from 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA).

For this compound, specific contour map analyses that detail the contributions of its physicochemical properties to biological activity are not publicly available in the reviewed literature. Such an analysis would typically reveal regions of the molecule where modifications could enhance or diminish its therapeutic effects. For instance, a contour map might indicate that increasing steric bulk in a particular area could improve binding to a biological target, while another region might favor an increase in positive electrostatic potential.

Molecular Dynamics Simulations for Conformational Landscape and Ligand-Biomolecule Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations can elucidate the conformational landscape of a molecule, revealing its preferred shapes and flexibility. Furthermore, MD simulations can model the dynamic interactions between a ligand, such as this compound, and a biological macromolecule, like a protein or nucleic acid. mdpi.com This provides a detailed view of the binding process, the stability of the resulting complex, and the key intermolecular interactions involved. mdpi.com

Despite the utility of this technique, specific molecular dynamics simulation studies for this compound, detailing its conformational landscape or its interactions with specific biomolecules, have not been reported in the available scientific literature. Such studies on related naphthyridine derivatives have been used to investigate their binding efficiency and stability with therapeutic targets like the human A2A receptor. nih.gov

In Silico Prediction of Potential Biological Actions

In silico methods use computational models to predict the biological activity of chemical compounds. These approaches can include a wide range of techniques, from similarity searching and ligand-based pharmacophore modeling to machine learning algorithms and molecular docking. nih.gov These predictions can help in identifying potential therapeutic targets and prioritizing compounds for further experimental testing. For instance, in silico studies on other 1,7-naphthyridine analogues have been used to predict their inhibitory activity against targets like phosphatidylinositol-4-phosphate (B1241899) 5-kinase type II alpha (PIP4K2A). nih.gov

A comprehensive in silico prediction of the potential biological actions of this compound is not currently available in the public domain. Such a study would involve screening the compound against various biological target databases to generate a profile of its likely activities, potential mechanisms of action, and possible off-target effects.

Below is a table summarizing the status of computational research for the specified compound based on the conducted literature review.

| Computational Method | Status for this compound |

| Contour Map Analysis | No specific studies found. |

| Molecular Dynamics Simulations | No specific studies found. |

| In Silico Prediction of Biological Actions | No specific studies found. |

Vii. Emerging Research Directions and Future Prospects for 5 Bromo 8 Hydrazinyl 1,7 Naphthyridine in Chemical Biology

Rational Design and Synthesis of Next-Generation Naphthyridine Scaffolds

The future development of 5-Bromo-8-hydrazinyl-1,7-naphthyridine hinges on the rational design and synthesis of new derivatives to explore and optimize their structure-activity relationships (SAR). The existing bromine and hydrazinyl groups are ideal anchor points for diversification.

Synthetic Versatility : The hydrazinyl group can readily react with aldehydes and ketones to form hydrazones, or be incorporated into various heterocyclic systems like pyrazoles and 1,3,4-oxadiazoles. nih.gov The bromine atom is amenable to a wide range of modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents at the C-5 position. nih.govacs.org This dual functionality enables the creation of extensive libraries of novel compounds for high-throughput screening.

Structure-Activity Relationship (SAR) Studies : Systematic modification of the 1,7-naphthyridine (B1217170) core is crucial for enhancing potency and selectivity towards specific biological targets. As demonstrated with other naphthyridine series, substitutions at various positions on the ring system can dramatically influence cytotoxic activity against cancer cell lines. nih.gov For instance, the introduction of different substituents can modulate interactions with key biological targets, such as the colchicine (B1669291) binding site on microtubules or various protein kinases. researchgate.netnih.gov The rational design of new analogs of this compound would aim to optimize these interactions for improved therapeutic potential. nih.govnih.govresearchgate.net

| Modification Strategy | Potential Outcome | Relevant Synthetic Reaction | Example Target Class |

| Hydrazinyl Group Derivatization | Formation of Schiff bases, pyrazoles, oxadiazoles (B1248032) | Condensation with aldehydes/ketones | Kinase Inhibitors, Anticancer Agents nih.gov |

| Bromo Group Substitution | Introduction of aryl, alkyl, or amino groups | Suzuki, Negishi, Buchwald-Hartwig coupling | DNA Gyrase Inhibitors, Antimalarials mdpi.comnih.gov |

| Core Ring Modification | Alteration of electronic properties and solubility | Cyclization reactions | Broad-spectrum biological agents researchgate.netnih.govbenthamdirect.com |

| Side Chain Extension | Exploration of new binding pockets | Multi-step synthesis | Antiviral, Neuroprotective agents nih.gov |

Table 1: Synthetic Strategies for Diversification of the this compound Scaffold.

Development as Molecular Probes for Biological System Interrogation

The inherent fluorescence of many heterocyclic systems makes the 1,7-naphthyridine scaffold an attractive core for the development of molecular probes. These tools are essential for visualizing and understanding complex biological processes in real-time.

Fluorescent Probe Design : Naphthyridine derivatives have been successfully engineered into near-infrared (NIR) fluorescent probes for imaging nucleic acids within mitochondria. rsc.orgresearchgate.net The design of such probes often involves a fluorophore (the naphthyridine core), a recognition site for a specific analyte, and a linker. The hydrazinyl group in this compound is a prime candidate to function as a recognition and reaction site. For example, it can be modified to create probes that react with specific cellular components or analytes, leading to a "turn-on" fluorescence response. nih.gov

Applications in Bioimaging : Probes derived from this scaffold could be designed to detect specific metal ions, reactive oxygen species (ROS), or enzymatic activities within living cells. rsc.orgmdpi.com The development of a library of probes based on this core could facilitate the screening of new biomarker activities in cancer tissues, aiding in both diagnosis and fluorescence-guided surgery. rsc.org The key properties of an effective probe—including high quantum yield, large Stokes shift, and photostability—can be fine-tuned through rational chemical modifications of the parent structure. rsc.orgresearchgate.net

| Probe Type | Target Analyte | Sensing Mechanism | Potential Application |

| "Turn-On" Probe | Specific Enzymes, Metal Ions (e.g., Cu²⁺, Fe³⁺) mdpi.comnih.gov | Chelation-Enhanced Fluorescence (CHEF) or Reaction-based | Disease diagnosis, Environmental monitoring |

| NIR Probe | DNA/RNA in Mitochondria rsc.org | Intercalation, π-π stacking | Study of mitochondrial genetic diseases |

| pH Sensor | Changes in cellular pH | Photoinduced Electron Transfer (PeT) nih.gov | Monitoring cancer cell metabolism |

| Viscosity Probe | Changes in microenvironment viscosity | Twisted Intramolecular Charge Transfer (TICT) | Studying cellular aging and stress |

Table 2: Potential Molecular Probes Derived from the 1,7-Naphthyridine Scaffold.

Exploration of Polypharmacology and Multi-Targeted Therapeutic Strategies

Complex diseases like cancer and neurodegenerative disorders are often multifactorial, involving multiple biological pathways. nih.govnih.gov This has led to a shift from the "one-target, one-drug" paradigm towards polypharmacology—the concept of designing single molecules that can modulate multiple targets simultaneously. nih.gov

The 1,7-naphthyridine scaffold is well-suited for this approach. Derivatives have been shown to act as potent and selective inhibitors of various enzymes and kinases. researchgate.netresearchgate.net The structural complexity of this compound offers a platform to design ligands that can bind to distinct targets. For instance, one part of the molecule could be optimized to inhibit a specific protein kinase, while another part, derived from the hydrazinyl or bromo position, could be designed to interact with a different target, such as a DNA-related enzyme or another kinase. nih.gov This strategy aims to achieve synergistic effects, enhance therapeutic efficacy, and potentially overcome drug resistance mechanisms. nih.govnih.gov

Integration into Advanced Materials and Optoelectronic Applications

Beyond biology, naphthyridine derivatives are gaining attention for their potential use in advanced materials and electronics. Their rigid, planar structure and tunable electronic properties make them candidates for organic light-emitting diodes (OLEDs) and non-linear optical (NLO) materials. researchgate.netrsc.org

Research has shown that conjugated 1,8-naphthyridine (B1210474) oligomers exhibit high fluorescence quantum yields, thermal stability, and reversible electrochemical reduction, making them suitable as n-type materials in OLEDs. researchgate.net Furthermore, theoretical studies on 2,7-naphthyridine (B1199556) derivatives have demonstrated that their hyperpolarizability can be tuned, indicating potential for applications in optical switching. rsc.org The this compound scaffold, with its electron-withdrawing bromine atom and electron-donating hydrazinyl group, presents an intrinsic "push-pull" character that could be exploited and enhanced through further synthesis to create novel chromophores with significant NLO properties.

Cross-Disciplinary Research at the Interface of Chemistry and Biology

The future prospects of this compound are inherently cross-disciplinary. Realizing its full potential requires a collaborative effort integrating multiple scientific fields:

Synthetic Organic Chemistry : To develop efficient and diverse synthetic routes for creating novel derivatives. acs.orgresearchgate.netnih.gov

Medicinal Chemistry and Pharmacology : To design molecules with specific biological activities and to evaluate their efficacy and mechanisms of action. nih.govnih.gov

Chemical Biology : To develop and apply molecular probes for studying complex biological systems. rsc.orgrsc.org

Computational Chemistry : To model ligand-target interactions, predict structure-activity relationships, and guide the rational design of new compounds. rsc.orgrug.nl

Materials Science : To explore the optoelectronic properties of new derivatives for applications in advanced materials. researchgate.net

Through such integrated efforts, this compound can serve as a foundational building block for a new generation of molecules with tailored functions, from targeted therapeutics to advanced electronic materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-8-hydrazinyl-1,7-naphthyridine, and how are intermediates characterized?

- Answer : A primary route involves nucleophilic substitution of bromine in 8-bromo-1,7-naphthyridine derivatives with hydrazine. For example, hydrazine hydrate (H₂NNH₂·H₂O) in ethanol under reflux replaces bromine at the 8-position to yield the hydrazinyl derivative . Key intermediates like 8-bromo-1,7-naphthyridine can be synthesized via halogenation of naphthyridinones using POCl₃ or POBr₃ . Characterization relies on NMR (¹H/¹³C), mass spectrometry (MS), and HPLC to confirm purity and structural integrity .

Q. How is this compound utilized in medicinal chemistry research?

- Answer : The hydrazinyl group enables further functionalization (e.g., condensation with carbonyl compounds to form hydrazones or coupling with boronic acids for Suzuki reactions). These derivatives are screened for biological activity, particularly as kinase inhibitors or antimicrobial agents . For instance, analogues with substituted pyridyl or aryl groups have shown promise in targeting bacterial or cancer cell lines .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. ¹H NMR detects hydrazinyl protons (~δ 5–6 ppm), while ¹³C NMR identifies bromine-induced deshielding at C-5. IR spectroscopy verifies N–H stretches (~3300 cm⁻¹) . Purity is assessed via reverse-phase HPLC with UV detection .

Advanced Research Questions

Q. How can reaction conditions be optimized for hydrazine substitution in brominated naphthyridines?

- Answer : Key variables include solvent polarity (ethanol vs. dioxane), temperature (reflux vs. 20–80°C), and stoichiometry. Ethanol at reflux achieves >90% yield for hydrazine substitution, but dioxane may reduce side reactions in sterically hindered systems . Catalytic additives like CuSO₄ improve efficiency in oxidative dehalogenation steps .

Q. What strategies mitigate instability during storage or handling of this compound?

- Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stabilize formulations with antioxidants (e.g., citric acid) or lyophilize for long-term storage . Degradation products (e.g., dehalogenated naphthyridines) are monitored via TLC or LC-MS .

Q. How can contradictions in biological activity data across studies be resolved?

- Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, compound solubility). Standardize protocols using reference inhibitors (e.g., staurosporine for kinase assays) and validate purity (>95% by HPLC). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm mechanisms .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Answer : Density functional theory (DFT) calculates electron density at the bromine site, guiding predictions for Suzuki-Miyaura or Buchwald-Hartwig couplings. Molecular docking studies model interactions with biological targets (e.g., ATP-binding pockets) to prioritize synthetic targets .

Q. How to design experiments assessing selectivity between related naphthyridine derivatives?

- Answer : Perform competitive binding assays with isoform-specific proteins (e.g., kinase panels). Use isotopic labeling (e.g., ¹⁴C-hydrazine) to track metabolic pathways. Structural analogs (e.g., 5-chloro or 8-methoxy variants) serve as negative controls to isolate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.